

In-Depth Technical Guide: 3'-Bromo-5'-chloro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3'-Bromo-5'-chloro-2'-hydroxyacetophenone

Cat. No.: B1273138

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3'-Bromo-5'-chloro-2'-hydroxyacetophenone**, a halogenated aromatic ketone of significant interest in synthetic and medicinal chemistry. This document details its physicochemical properties, provides a robust experimental protocol for its synthesis, and explores its primary application as a key intermediate in the synthesis of chalcones, a class of compounds with notable biological activities. A generalized workflow for this synthesis and a representative signaling pathway influenced by derivative chalcones are visually represented. All quantitative data is summarized for clarity and accessibility.

Compound Profile

3'-Bromo-5'-chloro-2'-hydroxyacetophenone is a substituted acetophenone that serves as a valuable building block in organic synthesis. Its molecular structure, featuring bromine, chlorine, and hydroxyl functional groups on the acetophenone core, makes it a versatile precursor for the creation of more complex molecules, particularly chalcones and chromanones.

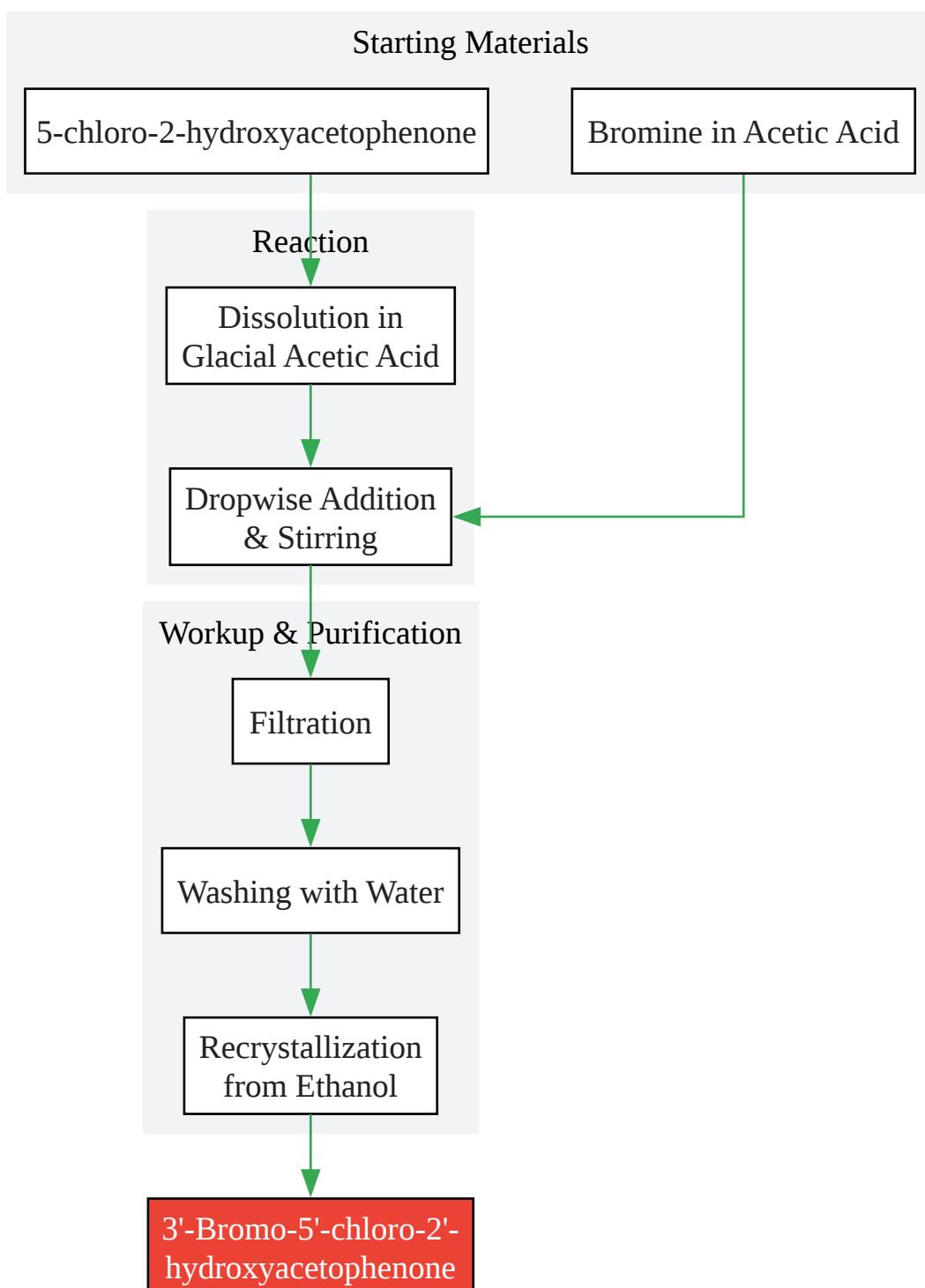
Table 1: Physicochemical Properties of **3'-Bromo-5'-chloro-2'-hydroxyacetophenone**[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Value
Molecular Formula	C ₈ H ₆ BrClO ₂
Molecular Weight	249.49 g/mol
CAS Number	59443-15-1
Appearance	Light orange to yellow to green powder/crystal
Melting Point	100-103 °C
Synonyms	1-(3-Bromo-5-chloro-2-hydroxyphenyl)ethanone, 5-Chloro-3-bromo-2-hydroxyacetophenone, 2- Acetyl-6-bromo-4-chlorophenol

Synthesis of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone

The primary synthetic route to **3'-Bromo-5'-chloro-2'-hydroxyacetophenone** is through the electrophilic bromination of 5-chloro-2-hydroxyacetophenone.

Experimental Protocol: Bromination of 5-chloro-2-hydroxyacetophenone[5]


This protocol is adapted from the procedure described by Kalambe et al.

- Materials:
 - 5-chloro-2-hydroxyacetophenone (0.01 M, 1.70 g)
 - Glacial acetic acid (10 mL)
 - 25% Bromine in acetic acid solution (7 mL)
 - Ethanol (for crystallization)
 - Distilled water

- Procedure:

- Dissolve 5-chloro-2-hydroxyacetophenone (1.70 g) in glacial acetic acid (10 mL) in a suitable reaction flask.
- With continuous stirring, add the 25% bromine in acetic acid solution (7 mL) dropwise to the reaction mixture.
- Continue stirring the reaction mixture. The product will begin to precipitate as the reaction proceeds to completion.
- Once the reaction is complete and precipitation ceases, filter the solid product.
- Wash the filtered product with distilled water to remove any remaining acetic acid and inorganic byproducts.
- Recrystallize the crude product from ethanol to yield purified **3'-Bromo-5'-chloro-2'-hydroxyacetophenone**.

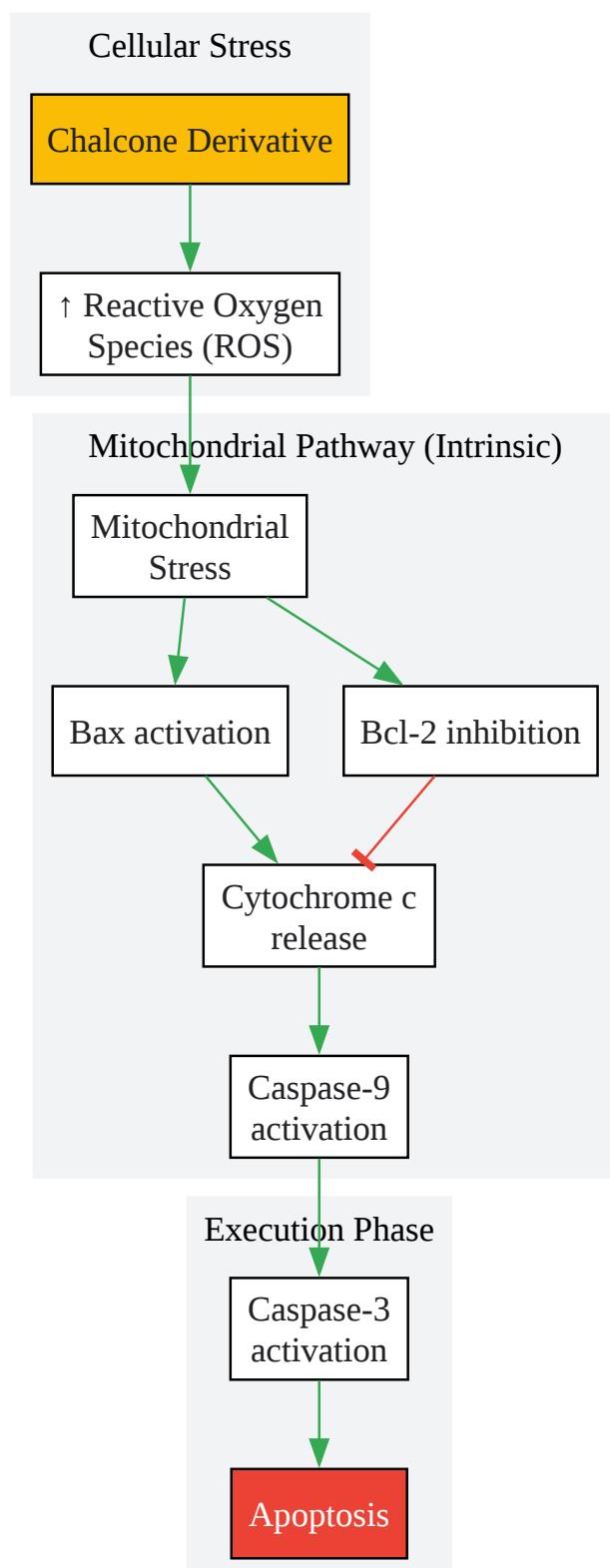
Synthesis Workflow

[Click to download full resolution via product page](#)

Synthesis workflow for **3'-Bromo-5'-chloro-2'-hydroxyacetophenone**.

Application in Chalcone Synthesis and Biological Activity

3'-Bromo-5'-chloro-2'-hydroxyacetophenone is a key precursor in the Claisen-Schmidt condensation reaction to form chalcones. These chalcones, characterized by a three-carbon α,β -unsaturated carbonyl system linking two aromatic rings, are of significant interest due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.


The general synthesis involves the condensation of **3'-Bromo-5'-chloro-2'-hydroxyacetophenone** with a variety of aromatic aldehydes in the presence of a base, typically an aqueous solution of sodium hydroxide or potassium hydroxide in an alcoholic solvent.^[4]

Anticancer Potential of Derivative Chalcones

Chalcone derivatives have been demonstrated to exert their anticancer effects through various mechanisms. One of the prominent mechanisms involves the induction of apoptosis (programmed cell death) in cancer cells. This is often mediated through the generation of reactive oxygen species (ROS), which in turn can trigger both intrinsic and extrinsic apoptotic pathways.

Representative Signaling Pathway: Chalcone-Induced Apoptosis

While specific signaling data for chalcones derived directly from **3'-Bromo-5'-chloro-2'-hydroxyacetophenone** is not extensively detailed in the available literature, a generalized pathway for chalcone-induced apoptosis can be illustrated. Many chalcones have been shown to increase intracellular ROS levels, leading to mitochondrial dysfunction and the activation of caspase cascades.

[Click to download full resolution via product page](#)

Generalized pathway of chalcone-induced intrinsic apoptosis.

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data such as ^1H NMR, ^{13}C NMR, and mass spectra for **3'-Bromo-5'-chloro-2'-hydroxyacetophenone** are not readily available in the peer-reviewed literature. Researchers are advised to perform full characterization upon synthesis.

Conclusion

3'-Bromo-5'-chloro-2'-hydroxyacetophenone is a readily synthesizable compound with significant potential as an intermediate in the development of pharmacologically active molecules. Its primary utility lies in the synthesis of chalcone derivatives, which have shown promise as anticancer agents. Further research into the specific biological activities and mechanisms of action of chalcones derived from this precursor is warranted to explore their full therapeutic potential. This guide provides foundational information to support such research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3'-BROMO-5'-CHLORO-2'-HYDROXYACETOPHENONE | 59443-15-1 [chemicalbook.com]
- 2. 3'-BROMO-5'-CHLORO-2'-HYDROXYACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 3. 59443-15-1 CAS MSDS (3'-BROMO-5'-CHLORO-2'-HYDROXYACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. derpharmacemica.com [derpharmacemica.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3'-Bromo-5'-chloro-2'-hydroxyacetophenone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1273138#3-bromo-5-chloro-2-hydroxyacetophenone-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com